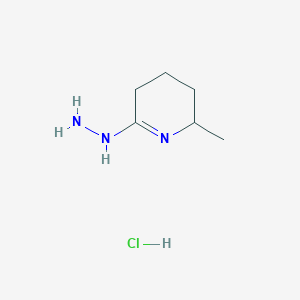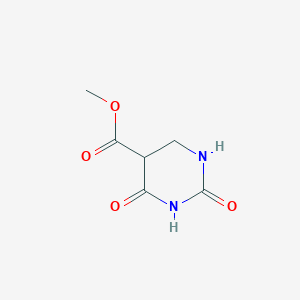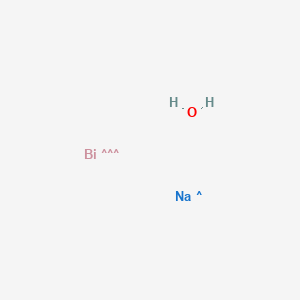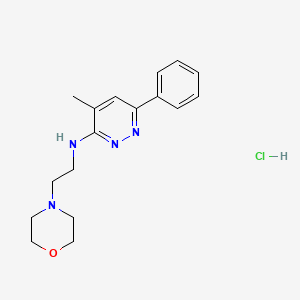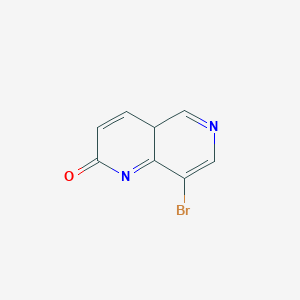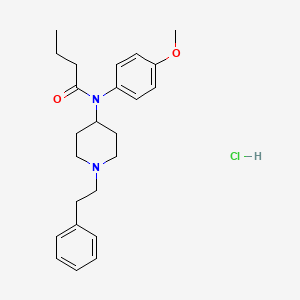
4-Methoxybutyryl fentanyl hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybutyryl fentanyl hydrochloride is an opioid analgesic that is an analog of butyrfentanyl. It is known for its potent analgesic properties and has been sold online as a designer drug . This compound is a synthetic opioid, which means it is created in a laboratory setting rather than derived from natural sources like morphine or codeine.
Métodos De Preparación
The synthesis of 4-Methoxybutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps :
Formation of 4-Anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with butyryl chloride in the presence of halogenated hydrocarbons to yield 4-Methoxybutyryl fentanyl. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Análisis De Reacciones Químicas
4-Methoxybutyryl fentanyl hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions include hydroxylated and dealkylated derivatives .
Aplicaciones Científicas De Investigación
4-Methoxybutyryl fentanyl hydrochloride has several scientific research applications:
Mecanismo De Acción
4-Methoxybutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced neurotransmitter release, resulting in analgesia and sedation .
Comparación Con Compuestos Similares
4-Methoxybutyryl fentanyl hydrochloride is similar to other fentanyl analogs such as:
- Butyrfentanyl
- Acetylfentanyl
- Furanylfentanyl
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .
Propiedades
Número CAS |
2306825-45-4 |
|---|---|
Fórmula molecular |
C24H33ClN2O2 |
Peso molecular |
417.0 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20;/h4-6,8-13,22H,3,7,14-19H2,1-2H3;1H |
Clave InChI |
PUXQYCRRAIOHCR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
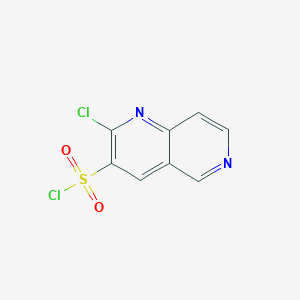
![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
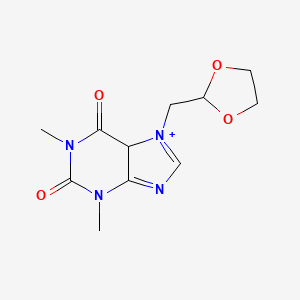
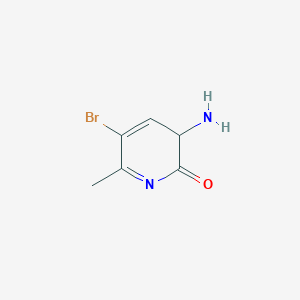
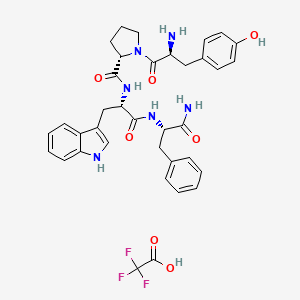
![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)
